molecular formula C13H10O3 B12118933 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione

2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12118933
M. Wt: 214.22 g/mol
InChI Key: YHKAYAODLJOKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyphenol.

    Oxidation: The phenol group is oxidized to form the corresponding quinone. This can be achieved using oxidizing agents such as potassium dichromate or manganese dioxide under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: It can be reduced to hydroquinones using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Higher quinones.

    Reduction: Hydroquinones.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione involves the generation of reactive oxygen species (ROS) upon oxidation. These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other quinones .

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H10O3/c1-16-11-4-2-3-9(7-11)12-8-10(14)5-6-13(12)15/h2-8H,1H3

InChI Key

YHKAYAODLJOKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C=CC2=O

Origin of Product

United States

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